molecular formula C17H25N3O2S2 B4280143 4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide

4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide

Cat. No. B4280143
M. Wt: 367.5 g/mol
InChI Key: ZPFLXAQHFAWQMT-UHFFFAOYSA-N
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Description

4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of kinase inhibitors and has been shown to have a selective inhibitory effect on the protein kinase BTK (Bruton's tyrosine kinase).

Mechanism of Action

4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide selectively binds to the active site of BTK and inhibits its activity, thereby blocking B-cell receptor signaling. This results in the inhibition of B-cell proliferation and survival, which is essential for the growth and survival of B-cell malignancies. In addition, 4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Biochemical and physiological effects:
4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been shown to have a selective inhibitory effect on BTK, which is expressed in B-cells and other immune cells. This makes the compound highly specific and reduces the risk of off-target effects. In addition, 4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. This makes the compound suitable for oral administration and reduces the need for frequent dosing.

Advantages and Limitations for Lab Experiments

4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide has several advantages for lab experiments, including its high specificity and favorable pharmacokinetic profile. However, the compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to prepare stock solutions. In addition, 4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been shown to have some toxicity in preclinical studies, which requires careful dose optimization in animal models.

Future Directions

There are several future directions for the development of 4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide, including its potential use in combination therapies with other targeted agents. In addition, the compound has been shown to have activity against other kinases, including FLT3 and JAK2, which makes it a potential candidate for the treatment of other diseases such as acute myeloid leukemia (AML) and myeloproliferative neoplasms (MPNs). Further studies are needed to evaluate the safety and efficacy of 4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide in clinical trials and to identify potential biomarkers for patient selection.

Scientific Research Applications

4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide has been extensively studied for its potential therapeutic applications in various diseases, including B-cell malignancies, autoimmune disorders, and inflammatory diseases. The compound has been shown to have a selective inhibitory effect on BTK, which is a key enzyme involved in B-cell receptor signaling. This makes 4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]-1-piperidinecarbothioamide a promising candidate for the treatment of B-cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

properties

IUPAC Name

4-methyl-N-(4-pyrrolidin-1-ylsulfonylphenyl)piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S2/c1-14-8-12-19(13-9-14)17(23)18-15-4-6-16(7-5-15)24(21,22)20-10-2-3-11-20/h4-7,14H,2-3,8-13H2,1H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFLXAQHFAWQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=S)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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